3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate
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Overview
Description
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate is a complex organic compound with a unique structure that includes both imidazole and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate typically involves multiple steps. One common method includes the reaction of 3-(1H-imidazol-4-yl)propylamine with (2-((phenylmethyl)thio)ethyl)isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the imidazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the thioether group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions (room temperature).
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate: .
Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester: .
Carbamimidothioic acid, [2-(4-methylphenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester: .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S2/c17-16(22-9-4-7-15-11-18-13-20-15)19-8-10-21-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H2,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZOTFZIULJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCCC2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144738 |
Source
|
Record name | Vuf 8414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102203-15-6 |
Source
|
Record name | Vuf 8414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vuf 8414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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